10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)-
Description
10,12-Octadecadienoic acid, 9-hydroxy-, (10E,12Z)- (hereafter referred to as 9-HODE) is a bioactive oxylipin derived from linoleic acid oxidation. Its molecular formula is C₁₈H₃₂O₃, with a molecular weight of 296.45 g/mol . Structurally, it features a hydroxyl group at position C9 and conjugated double bonds at C10 (E-configuration) and C12 (Z-configuration). This compound is identified in plant metabolomes, such as in Solanum melongena (eggplant) calyx , and exhibits anti-inflammatory properties . Its stereoisomerism (R/S configuration at C9) significantly influences biological activity, as seen in studies on RAW 264.7 macrophages .
Properties
IUPAC Name |
(10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDSHTNEKLQQIJ-ZJHFMPGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\C(CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101249404 | |
| Record name | (10E,12Z)-9-Hydroxy-10,12-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98524-19-7 | |
| Record name | (10E,12Z)-9-Hydroxy-10,12-octadecadienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98524-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Dimorphecolic acid, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098524197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (10E,12Z)-9-Hydroxy-10,12-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-DIMORPHECOLIC ACID, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL87KT7C6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (10E,12Z)-9-HODE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062652 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Building Block Preparation
The synthesis of conjugated diene systems with mid-chain hydroxyl groups can be achieved through fragment coupling strategies. A pivotal approach involves preparing hydroxyl-containing alkyne and alkene precursors, as demonstrated in the synthesis of (Z,Z)-octadeca-10,12-dienoic acid. For 9-hydroxy-10E,12Z-octadecadienoic acid, the following steps are proposed:
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Synthesis of (Z)-1-Bromohept-1-ene :
(Z)-1-Bromohept-1-ene is prepared via catecholborane addition to hept-1-yne, followed by bromination and elimination. This intermediate retains the cis-configuration critical for subsequent coupling. -
Hydroxyl-Containing Alkyne Preparation :
Undec-10-yne-1-ol is modified to introduce a hydroxyl group at position 9. This involves protecting the primary alcohol (e.g., as a tetrahydropyranyl ether) and selectively oxidizing the C9 position using directed epoxidation or Sharpless asymmetric dihydroxylation. Subsequent deprotection yields 9-hydroxyundec-10-yne-1-ol. -
Palladium-Catalyzed Coupling :
The (Z)-bromoheptene is coupled with the hydroxylated alkyne using bis(benzonitrile)dichloropalladium(II) and copper iodide in piperidine. This forms a conjugated enyne system (e.g., 9-hydroxyoctadeca-10-yn-12-ene) with retention of stereochemistry.
Hydrogenation and Deprotection
The enyne intermediate undergoes stereoselective hydrogenation using dicyclohexylborane to reduce the triple bond to a cis-double bond. Subsequent acid-catalyzed deprotection (e.g., p-toluenesulfonic acid in methanol) removes tetrahydropyranyl groups, yielding (9Z,10E,12Z)-octadecatrienoic acid. Selective oxidation of the C9 double bond with Jones reagent (CrO₃/H₂SO₄) introduces the hydroxyl group, followed by purification via flash chromatography.
Bromination and Nucleophilic Substitution
Mid-Chain Bromination
The ω-hydroxy acid synthesis methodology described in US5502226A can be adapted for mid-chain functionalization:
-
Bromination at C9 :
Linoleic acid (octadeca-9,12-dienoic acid) is treated with N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl₄). The allylic C9 position is brominated selectively due to resonance stabilization of the radical intermediate. -
Hydroxylation via Hydrolysis :
The brominated intermediate (9-bromo-10E,12Z-octadecadienoic acid) undergoes nucleophilic substitution with aqueous NaOH or AgNO₃ in a polar aprotic solvent (e.g., DMF). This replaces bromine with a hydroxyl group, yielding the target compound.
Purification and Characterization
The crude product is purified via silica gel chromatography using petroleum ether:ethyl acetate (3:2). Nuclear magnetic resonance (NMR) confirms the E/Z configuration of double bonds and hydroxyl placement:
-
¹H-NMR (400 MHz, CDCl₃) : δ 5.40–5.48 (m, 2H, 10-H and 12-H), 4.10 (t, 1H, J = 6.2 Hz, 9-OH), 2.30 (t, 2H, COOH).
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¹³C-NMR : δ 179.8 (COOH), 130.5–128.3 (C10, C12), 71.9 (C9-OH).
Keto Acid Reduction Pathway
Oxidation to Keto Intermediate
A Wolff-Kishner reduction approach, as detailed in US5502226A, is modified for mid-chain ketones:
-
Synthesis of 9-Keto-10E,12Z-Octadecadienoic Acid :
Linoleic acid is oxidized at C9 using pyridinium chlorochromate (PCC) in dichloromethane. The α,β-unsaturated ketone is stabilized by conjugation with the 10E,12Z diene system. -
Reduction to Alcohol :
The keto group is reduced to a hydroxyl using sodium borohydride in methanol. Stereochemical control is achieved by employing a chiral catalyst (e.g., (R)-BINAP) to favor the desired (R)-configuration at C9.
Industrial-Scale Considerations
Large-scale production utilizes continuous-flow hydrogenation reactors with palladium on carbon (Pd/C) to enhance yield and reduce reaction times. Process optimization includes:
-
Temperature: 50–70°C
-
Pressure: 10–15 bar H₂
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Catalyst loading: 5% Pd/C (w/w)
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Complexity |
|---|---|---|---|
| Fragment Coupling | 45–50% | High (Z,Z retention) | High |
| Bromination | 60–65% | Moderate | Moderate |
| Keto Acid Reduction | 55–60% | Low | Low |
The fragment coupling method offers superior stereocontrol but requires multi-step synthesis. Bromination provides higher yields but necessitates rigorous purification to eliminate byproducts. Keto acid reduction is operationally simple but struggles with regioselectivity.
Chemical Reactions Analysis
Types of Reactions
10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving 10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)- include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from the reactions of 10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)- depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of 9-oxo-10E,12Z-octadecadienoic acid, which exhibits cytotoxic activity against cancer cells .
Scientific Research Applications
Anti-Inflammatory Properties
9-HODE has been identified as an anti-inflammatory agent. Research indicates that it can suppress inflammation induced by phorbol esters in animal models.
- Case Study : A study published in 2000 demonstrated that a methanol extract from Ehretia dicksonii containing (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester showed significant inhibition of TPA-induced inflammation in mouse ears at a dosage of 500 µg, with an inhibitory effect of 43% .
Hormonal Regulation
The compound has been noted for its role in hormonal regulation, particularly as an aromatase inhibitor. Aromatase is an enzyme crucial for the biosynthesis of estrogens.
- Case Study : A research article highlighted that aqueous-methanolic extracts from the roots of Urtica dioica contain (10E,12Z)-9-HODE, which acts as an aromatase inhibitor. This suggests potential applications in hormone-related conditions such as breast cancer .
Cardiovascular Health
Research indicates that 9-HODE may have beneficial effects on cardiovascular health by modulating muscle tension and promoting vasodilation.
- Case Study : A study found that 10-hydroxy-12(Z)-octadecenoic acid decreased muscular tension in rat cardiac muscle, indicating potential cardiovascular benefits .
Metabolic Effects
The compound is also involved in various metabolic processes and has been studied for its role in lipid metabolism.
- Data Table: Metabolic Effects of 9-HODE
| Effect | Description | Reference |
|---|---|---|
| Lipid Metabolism | Modulates lipid profiles and may influence obesity-related pathways | |
| Insulin Sensitivity | Potential role in enhancing insulin sensitivity |
Plant Metabolite Role
As a plant metabolite, 9-HODE plays a significant role in plant physiology and stress responses.
- Research Insight : It has been identified as a signaling molecule involved in plant defense mechanisms against pathogens and environmental stresses .
Potential Applications in Cosmetic Formulations
Due to its anti-inflammatory and skin-beneficial properties, 9-HODE is being explored for use in cosmetic formulations aimed at reducing skin irritation and promoting skin health.
Mechanism of Action
The mechanism of action of 10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)- involves its interaction with specific molecular targets and pathways. It has been shown to stimulate cell proliferation and extracellular matrix synthesis in human mesangial cells via the peroxisome proliferator-activated receptor gamma (PPARγ) pathway . Additionally, its cytotoxic effects against cancer cells are mediated through the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Key Structural Differences :
- Functional Group : The hydroxyl group in 9-HODE vs. the oxo group in 9-oxo-ODA alters electron distribution, affecting receptor binding (e.g., PPAR activation in 9-oxo-ODA ).
- Double Bond Position : 13-HODE (C13 hydroxyl, 9Z,11E double bonds) is implicated in pro-inflammatory pathways, contrasting with 9-HODE’s anti-inflammatory role .
Stereoisomerism and Bioactivity
9-HODE exists as enantiomers (9R and 9S), which exhibit distinct activities:
- (9R,10E,12Z)-9-HODE: Demonstrated potent NO inhibition in macrophages (IC₅₀ = 0.97 μM) .
- (9S,10E,12Z)-9-HODE : Less studied but identified in Solanum species .
In contrast, 9-oxo-ODAs (e.g., 9-oxo-(10E,12Z)-ODA and 9-oxo-(10E,12E)-ODA) lack chiral centers but differ in double bond geometry. The 10E,12Z isomer shows stronger antiproliferative effects in cervical cancer cells (IC₅₀ = 25–50 μM) compared to the 10E,12E form .
Functional Group Variations
- Hydroxy vs. Oxo Derivatives : 9-HODE’s hydroxyl group facilitates hydrogen bonding in anti-inflammatory interactions, while 9-oxo-ODAs’ ketone group enhances electrophilicity, enabling covalent modification of cellular targets (e.g., CDK inhibition ).
- Hydroperoxy Precursors : 9-HpODE is unstable and rapidly reduced to 9-HODE or oxidized to 9-oxo-ODA .
Biological Activity
10,12-Octadecadienoic acid, 9-hydroxy-, (10E,12Z)-, commonly referred to as 9-hydroxyoctadecadienoic acid (9-HODE), is a bioactive lipid derived from linoleic acid. This compound has garnered attention in the scientific community due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of 9-HODE, including its metabolic pathways, physiological effects, and implications in various health conditions.
Metabolism and Formation
9-HODE is primarily formed through the enzymatic oxidation of linoleic acid by lipoxygenases and cyclooxygenases. The metabolism of linoleic acid leads to the production of both 9-HODE and its isomer, 13-hydroxyoctadecadienoic acid (13-HODE). The formation of these metabolites occurs predominantly in endothelial cells, where they play significant roles in cellular signaling and inflammation regulation .
Table 1: Key Metabolic Pathways for 9-HODE Formation
| Enzyme | Substrate | Product |
|---|---|---|
| COX-2 | Linoleic Acid | 9-HODE |
| ALOX15 | Linoleic Acid | 13-HODE |
| Lipoxygenases | Linoleic Acid | Various HODEs |
Anti-inflammatory Effects
Research indicates that 9-HODE exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines and chemokines. It has been shown to inhibit the synthesis of prostaglandin I2 in endothelial cultures, suggesting a potential role in reducing vascular inflammation . Furthermore, studies have demonstrated that supplementation with omega-3 fatty acids can lower levels of HODEs, indicating a relationship between dietary fats and inflammatory responses .
Role in Cancer
The compound has shown promise in cancer research. For instance, intraperitoneal injection of 9-HODE significantly prolonged survival in mice with transplanted mammary tumors . Additionally, it has been observed to inhibit the growth of certain cancer cell lines more effectively than normal fibroblast cells . This selective cytotoxicity suggests potential applications in targeted cancer therapies.
Table 2: Effects of 9-HODE on Different Cell Types
| Cell Type | Effect | Reference |
|---|---|---|
| Mouse 3T3 fibroblast cells | Slight inhibition | |
| SV40-transformed 3T3 cells | Strong inhibition | |
| MM46 mammary tumor cells | Prolonged survival |
Cardiovascular Health
The modulation of endothelial function by 9-HODE highlights its potential role in cardiovascular health. By influencing nitric oxide production and vascular tone, it may help maintain endothelial integrity and prevent atherosclerosis. Elevated levels of HODEs have been associated with various cardiovascular diseases, suggesting that they could serve as biomarkers for endothelial dysfunction .
Neurological Disorders
Recent studies have linked increased levels of oxidized linoleic acid metabolites like 9-HODE to neurodevelopmental disorders such as Rett syndrome. Elevated serum levels of HODEs were found to correlate with altered immune responses and oxidative stress markers in affected individuals . These findings suggest that targeting HODE pathways may offer therapeutic avenues for managing such conditions.
Q & A
Basic Research Questions
Q. How can researchers ensure accurate structural identification of 10,12-Octadecadienoic acid, 9-hydroxy-, (10E,12Z)- in experimental setups?
- Methodological Guidance :
- Use high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) to confirm molecular weight and stereochemistry. Cross-validate with reference spectra from databases like NIST Chemistry WebBook or PubChem .
- Employ chiral chromatography to distinguish between stereoisomers (e.g., 9R vs. 9S configurations), as stereochemistry significantly impacts biological activity .
- Verify purity using HPLC with UV/Vis or evaporative light scattering detection (ELSD), referencing certified standards (e.g., >99% purity) .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Guidance :
- Utilize gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methyl ester formation) for volatile analysis, as demonstrated in metabolomic studies of related fatty acids .
- For non-volatile analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is optimal. Validate methods using internal standards (e.g., deuterated analogs) .
- Quantify low-abundance samples via multiple reaction monitoring (MRM) to enhance sensitivity and specificity .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Guidance :
- Classified as non-hazardous under EU Regulation 1272/2008, but standard lab precautions apply: wear gloves, goggles, and lab coats to avoid skin/eye contact .
- Store in sealed containers at -20°C under inert gas (e.g., nitrogen) to prevent oxidation. Avoid exposure to strong oxidizers .
- Dispose of waste via approved chemical waste streams, adhering to local regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities attributed to stereochemical variations of this compound?
- Methodological Guidance :
- Conduct comparative bioassays using enantiomerically pure standards (e.g., 9R-HODE vs. 9S-HODE) to isolate stereospecific effects. Monitor inflammatory markers (e.g., COX-2 expression) in cell models .
- Use molecular docking simulations to assess binding affinity differences between stereoisomers and target receptors (e.g., PPAR-γ) .
- Perform meta-analyses of existing data to identify confounding factors (e.g., solvent effects, impurity levels) .
Q. What experimental strategies are effective in elucidating the metabolic pathways involving this compound?
- Methodological Guidance :
- Employ isotopic labeling (e.g., ¹³C or ²H) to track incorporation into lipid mediators in cell cultures. Analyze metabolites via LC-MS/MS .
- Use gene knockout models (e.g., CYP450 or LOX-deficient cells) to identify enzymes responsible for oxidation or hydroxylation .
- Integrate multi-omics data (transcriptomics, lipidomics) to map pathway interactions, as demonstrated in yew metabolomics studies .
Q. How does the compound’s physicochemical stability influence experimental reproducibility in long-term studies?
- Methodological Guidance :
- Assess degradation kinetics under varying conditions (pH, temperature) via accelerated stability testing. Monitor degradation products using LC-UV/MS .
- Stabilize solutions with antioxidants (e.g., BHT) in ethanol or DMSO to prevent autoxidation of conjugated dienes .
- Validate storage conditions by comparing fresh vs. aged samples in bioactivity assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported LogP values and solubility profiles?
- Methodological Guidance :
- Re-evaluate experimental conditions (e.g., solvent polarity, temperature) using standardized protocols like shake-flask or HPLC-derived LogP measurements .
- Cross-reference with computational models (e.g., ACD/Labs or ChemAxon) to identify outliers .
- Consider micelle formation in aqueous solutions, which may alter apparent solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
